molecular formula C12H14Cl2N4O2S2 B5576110 4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide

4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B5576110
M. Wt: 381.3 g/mol
InChI Key: QKIAKTHOZSSMBB-UHFFFAOYSA-N
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Description

4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H14Cl2N4O2S2 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.9935234 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown that heterocyclic compounds, including those related to thiophene sulfonamides, are significant for developing novel materials with potential applications in various fields, including pharmaceuticals and materials science. For example, studies on the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides have explored their potential as precursors to heterocyclic o-quinodimethanes, which could have broad applications in synthetic organic chemistry and drug development (Chaloner et al., 1992).

Antibacterial Applications

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential antibacterial applications. These compounds have shown promising results in combating bacterial infections, highlighting the sulfonamides' role in developing new antimicrobial agents (Azab et al., 2013).

Catalytic Applications in Organic Synthesis

Sulfonamide derivatives have been utilized as efficient and homogeneous catalysts for synthesizing various heterocyclic derivatives. These catalytic applications underscore the versatility of sulfonamide compounds in facilitating organic synthesis reactions, particularly in aqueous media, aligning with green chemistry principles (Khazaei et al., 2015).

Antimicrobial Agent Design

Pyridines and pyridine-based sulfa-drugs have been investigated as antimicrobial agents, where the design and synthesis of these compounds aim to address the ongoing need for effective treatments against microbial infections. Such research efforts contribute to the broader scientific understanding of sulfonamide's role in medicinal chemistry (El‐Sayed et al., 2017).

Enzyme Inhibition for Therapeutic Applications

The exploration of polymethoxylated-pyrazoline benzene sulfonamides has revealed their potential in inhibiting carbonic anhydrase isoenzymes, with implications for treating various diseases. Such studies indicate the therapeutic applications of sulfonamide derivatives in enzyme inhibition (Kucukoglu et al., 2016).

Properties

IUPAC Name

4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4O2S2/c13-10-5-11(21-12(10)14)22(19,20)16-6-8-4-9-7-15-2-1-3-18(9)17-8/h4-5,15-16H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIAKTHOZSSMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CNS(=O)(=O)C3=CC(=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.